

Spectroscopic Data of 2-Methoxydodecane: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxydodecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **2-methoxydodecane**. Due to the limited availability of direct experimental spectra for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics based on established principles and data from structurally analogous compounds. This guide also includes standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-methoxydodecane**. These predictions are derived from the analysis of similar molecules and established spectroscopic correlations.

Table 1: Predicted ^1H NMR Spectroscopic Data for 2-Methoxydodecane

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-OCH ₃	~3.3	s	3H
-OCH-	~3.4 - 3.6	m	1H
-CH ₂ - (adjacent to -OCH-)	~1.4 - 1.6	m	2H
-(CH ₂) ₈ -	~1.2 - 1.4	m	16H
-CH ₃ (terminal)	~0.9	t	3H
-CH ₃ (at C2)	~1.1	d	3H

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methoxydodecane

Carbon	Chemical Shift (δ , ppm)
-OCH ₃	~56
-OCH-	~75 - 78
-CH ₂ - (adjacent to -OCH-)	~32 - 35
-(CH ₂) _n - (chain)	~22 - 30
-CH ₃ (terminal)	~14
-CH ₃ (at C2)	~19 - 22

Table 3: Predicted Mass Spectrometry Data for 2-Methoxydodecane

m/z	Interpretation
200	Molecular Ion (M ⁺)
185	[M - CH ₃] ⁺
171	[M - C ₂ H ₅] ⁺
45	[CH ₃ -O=CH ₂] ⁺ (base peak)

Table 4: Predicted Infrared (IR) Spectroscopy Data for 2-Methoxydodecane

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
2850 - 3000	C-H stretch (alkane)	Strong
1450 - 1470	C-H bend (alkane)	Medium
1080 - 1150	C-O-C stretch (ether)	Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of **2-methoxydodecane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).^[1] The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.^[1] Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:**
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for the compound.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.[1]
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[2]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like **2-methoxydodecane**, gas chromatography-mass spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.
- Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI).[3][4] This process forms a positively charged molecular ion (M^+) and various fragment ions.[3][4][5][6][7]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[3][4][8]
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The most intense peak in the spectrum is designated as the base peak and assigned a relative intensity of 100%.[4]

Infrared (IR) Spectroscopy

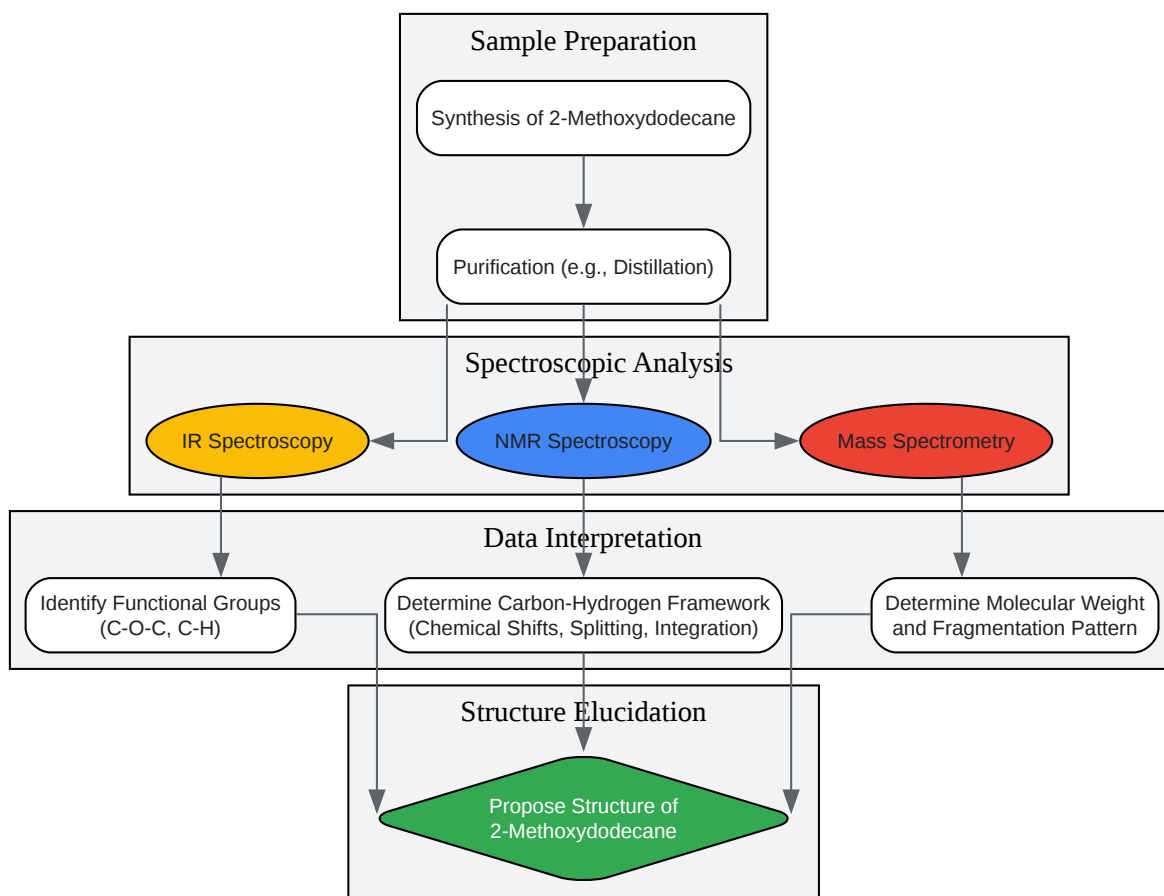
- Sample Preparation: For a liquid sample like **2-methoxydodecane**, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal.

- **Data Acquisition:** Place the sample holder in the IR spectrometer. A beam of infrared radiation is passed through the sample. The instrument measures the amount of light transmitted at each wavenumber.^{[9][10][11]}
- **Spectrum Generation:** The resulting data is plotted as percent transmittance versus wavenumber (in cm^{-1}).^{[12][13]} The downward peaks in the spectrum, known as absorption bands, correspond to the vibrational frequencies of the bonds within the molecule.^{[12][13]}

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **2-methoxydodecane**.



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